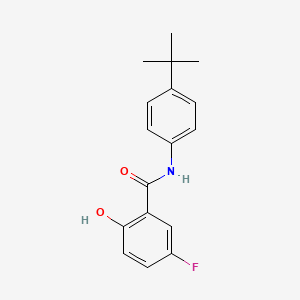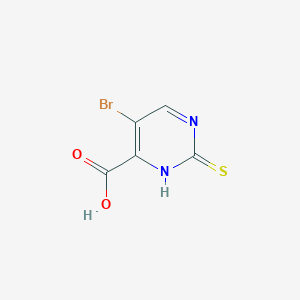
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, sulfur, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid typically involves the bromination of a pyrimidine derivative followed by the introduction of a sulfanylidene group and a carboxylic acid group. One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination. The introduction of the sulfanylidene group can be achieved through the reaction with a sulfur-containing reagent, such as thiourea, under acidic conditions. The carboxylic acid group is typically introduced through carboxylation reactions using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The bromine and sulfanylidene groups can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The carboxylic acid group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
5-bromo-2-iodopyrimidine: Similar in structure but contains an iodine atom instead of a sulfanylidene group.
2-sulfanylidene-1H-pyrimidine-6-carboxylic acid: Lacks the bromine atom but has similar functional groups.
5-bromo-2-thiopyrimidine: Contains a thiol group instead of a sulfanylidene group.
Uniqueness
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid is unique due to the combination of bromine, sulfanylidene, and carboxylic acid groups on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C5H3BrN2O2S |
|---|---|
分子量 |
235.06 g/mol |
IUPAC 名称 |
5-bromo-2-sulfanylidene-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11) |
InChI 键 |
IHNODPCVAKCZOG-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=S)NC(=C1Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



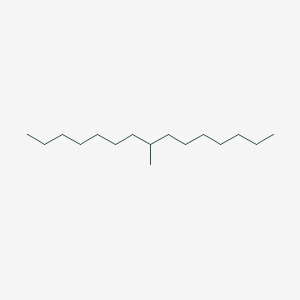

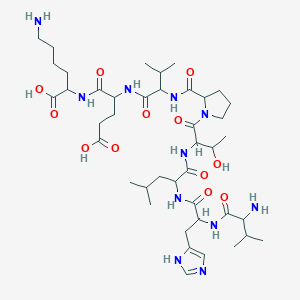
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
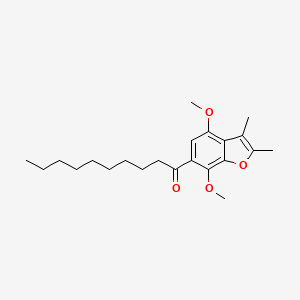
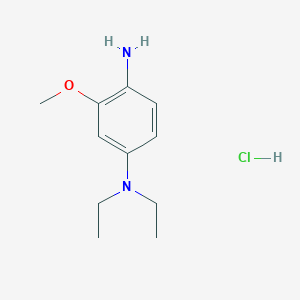

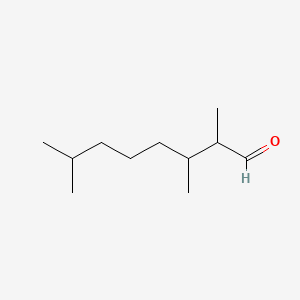

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
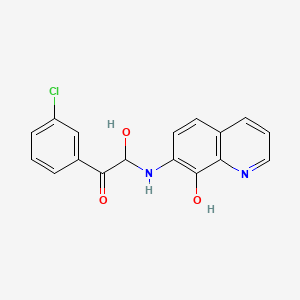
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
